molecular formula C16H24O2 B3049971 6,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene CAS No. 22825-00-9

6,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B3049971
CAS No.: 22825-00-9
M. Wt: 248.36 g/mol
InChI Key: PPLDTYXVLXUVSR-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C16H24O2. It is characterized by its off-white solid appearance and is sensitive to air and moisture

Chemical Reactions Analysis

6,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets, leading to various biochemical pathways. The exact pathways and targets are still under investigation, but it is known to affect cellular processes through its chemical reactivity .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 6,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene lies in its specific structural features and the resulting chemical properties that make it valuable for diverse applications.

Biological Activity

6,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS Number: 22825-00-9) is a polycyclic aromatic compound that has garnered interest for its potential biological activities. This article reviews the synthesis, biological evaluations, and potential applications of this compound based on diverse research findings.

The molecular formula of this compound is C16H24O2C_{16}H_{24}O_{2}, with a molecular weight of 248.36 g/mol. Key physical properties include:

  • Density : 0.951 g/cm³
  • Boiling Point : 326.2°C at 760 mmHg
  • Flash Point : 113.5°C
PropertyValue
Molecular FormulaC₁₆H₂₄O₂
Molecular Weight248.36 g/mol
Density0.951 g/cm³
Boiling Point326.2°C
Flash Point113.5°C

Cytotoxicity and Anticancer Properties

Research has explored the cytotoxic effects of derivatives of this compound in cancer cell lines. In a study focusing on multidrug resistance in cancer therapy, several synthesized derivatives exhibited significant cytotoxicity against the K562 cell line. Notably:

  • Compounds identified as having IC50 values comparable to verapamil included derivatives with values of 0.66 μM , 0.65 μM , and 0.96 μM , indicating their potential as effective agents in overcoming drug resistance in cancer treatment .

The mechanism through which these compounds exert their effects may involve interaction with cellular pathways related to drug resistance. The derivatives were evaluated for their ability to reverse multidrug resistance mechanisms in vitro by using the K562/A02 cell line .

Study on Synthesis and Evaluation

A significant study published in Organic Letters outlined the synthesis of various derivatives linked to the tetrahydroisoquinoline system that incorporates the dimethoxy-substituted naphthalene moiety. This research highlighted the importance of structural modifications in enhancing biological activity and provided insights into the pharmacological potential of these compounds .

Additional Evaluations

Further evaluations have indicated that these compounds may serve as redox shuttles in electrochemical applications due to their structural stability and redox properties . Their ability to participate in redox reactions could be harnessed for developing new therapeutic strategies or diagnostic tools.

Properties

IUPAC Name

6,7-dimethoxy-1,1,4,4-tetramethyl-2,3-dihydronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-15(2)7-8-16(3,4)12-10-14(18-6)13(17-5)9-11(12)15/h9-10H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLDTYXVLXUVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=CC(=C(C=C21)OC)OC)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30280555
Record name 6,7-dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22825-00-9
Record name NSC17418
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17418
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,5-dichloro-2,5-dimethylhexane (2.2 g, 12 mmol), 1,2-dimethoxybenzene (1.38 g, 10 mmol), anhydrous 1,2-dichloroethane (10 mL) and anhydrous AlCl3 (200 mg) were combined in a 100 mL Schlenk flask under Ar. The mixture was heated at 60° C. for 6 h before quenching with ice water. The layers were then separated, and the aqueous layer extracted three times with CH2Cl2. The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated in vacuo. The remaining residue was purified by flash column chromatography (hexanes/Ethyl acetate=10:1) to afford the title compound (1.1 g, 35% yield). 1H NMR (CDCl3): 1.27 (s, 12H), 1.67 (s, 4H), 3.86 (s, 6H), 6.77 (s, 2H); 13C NMR (CDCl3): 32.07, 34.22, 35.42, 56.01, 109.37, 137.23, 147.05.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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